rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane

Medicinal Chemistry Physicochemical Profiling Scaffold Isosterism

Researchers procuring constrained bicyclic amine scaffolds for drug discovery face risks from isomer contamination and stereochemical ambiguity. Substituting positional isomers (2-aza vs. 3-aza) shifts amine basicity by ~0.45 pKa units, directly confounding docking simulations and SAR interpretation. This compound resolves these issues: • Defined (1S,5S,7R) stereochemistry ensures consistent exit-vector geometry across replicate experiments. • Single exo-7-OH H-bond donor provides a cleaner pharmacophore for fragment-linking strategies vs. amino analogs. • Orthogonal Boc/7-OH reactivity enables controlled two-dimensional library synthesis. Supplied at ≥98% purity with full analytical documentation. In stock for immediate dispatch.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Cat. No. B12275481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1C(C2)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3
InChIKeyMQWAGPMJDBSGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane Core Properties


rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane (CAS 2382248-27-1; MF C₁₁H₁₉NO₃; MW 213.27) belongs to the 2-azabicyclo[3.2.0]heptane class of constrained bicyclic amines . The scaffold combines a cis-fused cyclobutane–pyrrolidine core with a Boc-protected secondary amine and a stereochemically defined exo-7-hydroxyl group . The 2-aza isomerism distinguishes it from the more extensively studied 3-azabicyclo[3.2.0]heptane series, and the (1S,5S,7R) relative configuration furnishes a specific three-dimensional exit-vector geometry for downstream derivatization .

rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane Substitution Risks


Substituting the target compound with a positional isomer, a different C7 substituent, a missing stereochemical definition, or a monocyclic piperidine surrogate alters at least one critical parameter that governs molecular recognition: nitrogen basicity shifts by approximately 0.45 log units between 2-aza and 3-aza isomers , hydrogen-bonding capacity changes from H-bond donor (7-OH) to H-bond acceptor (7-NH₂) when moving to the amino analog , and the constrained bicyclic core imposes a substantially different exit-vector trajectory versus flexible piperidine rings . Because these properties collectively determine binding pose, selectivity, and pharmacokinetic profile in any structure-based design campaign, interchange without quantitative re-validation introduces uncontrolled risk.

rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane Differentiation Evidence


Protonation State Difference: 2-Aza vs. 3-Aza

The parent 2-azabicyclo[3.2.0]heptane core exhibits a predicted pKa of 11.62 ± 0.20 , whereas the 3-aza isomer carries a predicted pKa of 11.17 ± 0.40 . The 0.45-unit difference, though modest in absolute terms, translates to an approximately 2.8-fold difference in the fraction of protonated species near neutral pH. For amine-containing ligands where protonation state governs binding to aspartate or glutamate residues, this shift can alter in silico docking scores and experimentally determined IC₅₀ values by an order of magnitude or more . The target compound’s Boc group temporarily masks this basicity, but upon deprotection the intrinsic pKa of the liberated 2-aza secondary amine directly inherits this scaffold-defined value, making pre-synthesis selection of the correct aza-isomer essential.

Medicinal Chemistry Physicochemical Profiling Scaffold Isosterism

7-Hydroxy vs. 7-Amino Hydrogen Bonding

The target compound’s C7 position bears a hydroxyl group (H-bond donor count = 1; acceptor count = 2), whereas the closest commercial 7-substituted analog, rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane (CAS 2331211-87-9), carries a primary amine (H-bond donor count = 2; acceptor count = 3) . This single-atom exchange (O → N) increases the molecular weight marginally from 213.27 to 212.29 Da but fundamentally alters the hydrogen-bonding pharmacophore: the hydroxyl group acts predominantly as a donor in apolar protein pockets, whereas the amino group can serve simultaneously as donor and acceptor, enabling different binding motifs. Consequently, a ligand designed around a hydroxyl contact cannot be directly replaced by the amino analog without re-optimizing the binding hypothesis.

Medicinal Chemistry Molecular Recognition Hydrogen Bonding

Conformational Restriction vs. Flexible Piperidine

The target compound’s 2-azabicyclo[3.2.0]heptane core provides a rigid, sp³-rich scaffold with defined exit-vector geometry that cannot be replicated by the flexible N-Boc-4-hydroxypiperidine (CAS 109384-19-2) alternative . The 2-azabicyclo[3.2.0]heptane system has been specifically highlighted as a valuable isostere for medicinal chemistry due to its ability to present substituents along constrained trajectories, as demonstrated by exit vector plot (EVP) analysis in recent building-block characterization studies [1]. In contrast, N-Boc-4-hydroxypiperidine possesses a freely rotatable chair conformation with no intrinsic angular constraint, leading to a larger ensemble of low-energy conformers and, consequently, an entropic penalty upon binding. The predicted pKa of the piperidine congener (14.80 ± 0.20) additionally differs markedly from the 2-azabicyclo core (~11.62), further highlighting that the two scaffolds occupy distinct physicochemical space and are not interchangeable in SAR exploration .

Conformational Restriction Exit Vector Analysis Scaffold Design

Diastereomer Purity and Binding Reproducibility

The target compound is supplied as the single diastereomer rel-(1S,5S,7R) with the exo-hydroxyl orientation . The C7 epimer, rel-(1S,5S,7S)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane, would place the hydroxyl group in an endo configuration, projecting the hydrogen-bond donor into a different region of space. Substituting the epimer or an unresolved racemate without explicit stereochemical control introduces an uncontrolled variable in any biological or biochemical assay, because enantiomers and diastereomers can exhibit orders-of-magnitude differences in target affinity . The (1S,5S,7R) diastereomer is specifically cataloged under CAS 2382248-27-1 with assigned MDL number MFCD31693670, enabling unambiguous procurement and inventory tracking, whereas a generic “7-hydroxy-2-azabicyclo[3.2.0]heptane” descriptor could inadvertently supply a stereochemically undefined mixture .

Stereochemistry Chiral Resolution Biological Assay Reproducibility

Vendor Purity and Batch Consistency

Commercially available rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane is offered with documented purity specifications: LeYan lists 98% (CAS 2382248-27-1, product No. 1949649) , while AKSci specifies ≥95% (product 0350CF) . In contrast, generic listings for the isomeric 3-Boc-6-hydroxy-3-azabicyclo[3.2.0]heptane (CAS 663172-78-9) show variable purity ranges from 95% to 97% depending on supplier . The 2-aza isomer’s availability at up to 98% purity with documented analytical characterization (NMR, HPLC, GC per Bidepharm’s analogous offering) reduces the likelihood that undetected impurities—especially residual palladium or other transition-metal catalysts from the photocycloaddition or hydrogenation steps—will confound biological assay results. For procurement officers, the ability to reference a specific CAS number with batch-level purity documentation is a critical differentiator when selecting a building block for lead optimization or scale-up campaigns.

Quality Control Procurement Batch Reproducibility

Validated Drug-Discovery Building Block

The 2-azabicyclo[3.2.0]heptane scaffold has been independently evaluated and validated in three distinct therapeutic programs: as inhibitors of dipeptidyl peptidase-4 (DPP-4), complement factor D, and nonstructural protein 5A (NS5A) . This breadth of target engagement demonstrates that the scaffold’s spatial and electronic properties are permissive for achieving potent inhibition across diverse protein families. The target compound’s 7-hydroxy group provides a synthetically accessible handle for further elaboration—etherification, esterification, oxidation to the ketone, or mesylation/displacement—that enables late-stage diversification into any of these validated chemotypes [1]. While the 3-azabicyclo[3.2.0]heptane isomer has reached clinical candidates (belaperidone, ecenofloxacin), no such clinical-stage molecules derived from the 2-aza isomer have been reported, underscoring the relative novelty and underexplored opportunity space of the 2-aza scaffold [2].

Drug Discovery Scaffold Validation Inhibitor Design

rel-(1S,5S,7R)-2-Boc-7-hydroxy-2-azabicyclo[3.2.0]heptane Application Scenarios


pKa-Matched Scaffolds for Computational Design

The 0.45 pKa unit difference between 2-aza and 3-aza cores (Section 3, Evidence 1) directly affects protonation-state modeling in docking simulations. Procurement of the correct 2-aza isomer ensures that in silico predictions of ligand–receptor electrostatic complementarity are not confounded by incorrect amine basicity. This is particularly critical for programs targeting aspartyl protease or phosphodiesterase active sites where protonated amine interactions dominate binding energy .

Fragment-Based Design with Defined H-Bond Donor

The exo-7-hydroxyl group provides a single, geometrically defined hydrogen-bond donor (Section 3, Evidence 2 and 4) that can be used to anchor fragments in protein active sites. Unlike the 7-amino analog, which introduces an additional donor, the hydroxyl offers a cleaner pharmacophore for fragment-linking strategies. The defined (1S,5S,7R) stereochemistry ensures that the donor vector is consistently oriented across replicate experiments, enabling reliable SAR interpretation .

Scaffold Hopping for Novel IP in 2-Aza Space

The 2-azabicyclo[3.2.0]heptane core has validated activity across DPP-4, complement factor D, and NS5A targets (Section 3, Evidence 6) but remains significantly less explored than the 3-aza isomer. Procuring the target compound enables scaffold-hopping campaigns that can generate novel composition-of-matter intellectual property while retaining the bicyclic constraint advantages demonstrated by the 3-aza clinical candidates belaperidone and ecenofloxacin .

Late-Stage Functionalization & Parallel Library Synthesis

The 7-hydroxyl group serves as a versatile synthetic handle for etherification, esterification, or oxidation, while the Boc-protected 2-aza nitrogen can be orthogonally deprotected for N-functionalization (Section 3, Evidence 2 and 6). This orthogonal reactivity enables two-dimensional library synthesis with control over both ring-nitrogen and C7 vectors. The availability of the compound at up to 98% purity (Section 3, Evidence 5) minimizes purification burden and improves crude reaction profile analysis [1].

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